3-(4-イソブチルフェニル)プロパン酸

概要

説明

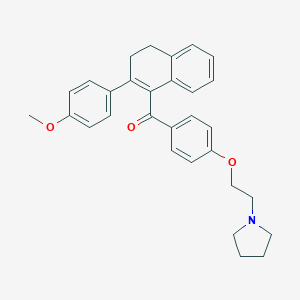

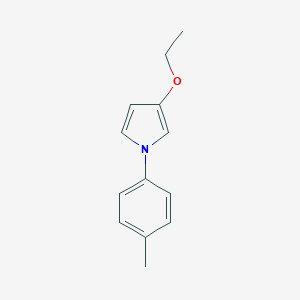

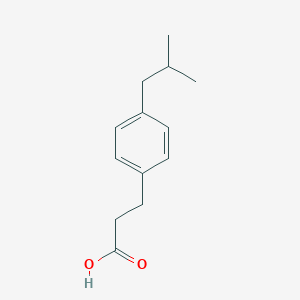

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a well-known anti-inflammatory drug used in the treatment of conditions such as rheumatism. It is characterized by its high anti-inflammatory activity and is widely utilized for its therapeutic benefits in diseases caused by inflammation .

Synthesis Analysis

The synthesis of ibuprofen has been explored through various methods. One approach involves the use of methyl 3-methyl-3-(4-is

科学的研究の応用

抗炎症および鎮痛作用

イブプロフェンは、抗炎症および鎮痛作用で広く知られています。 イブプロフェンは、炎症と痛みのメディエーターであるプロスタグランジンの生合成に重要な役割を果たすシクロオキシゲナーゼ酵素(COX-1およびCOX-2)を阻害することにより機能します 。このメカニズムは、さまざまな研究設定で炎症プロセスと疼痛管理を研究するために活用されています。

心臓血管研究

研究では、イブプロフェンの心臓血管への影響が調査されています。 イブプロフェンの血小板凝集への影響と、長期使用に関連する心臓血管リスクは、特にNSAID関連の心臓血管イベントを理解する文脈で、活発に調査されています 。

癌研究

イブプロフェンの癌予防と治療における潜在的な役割は、もう1つの研究の関心事です。 さまざまな癌細胞株に対するイブプロフェンの抗増殖効果が研究されており、抗炎症作用が腫瘍形成にどのように影響するかを理解することに重点を置いています 。

神経学的研究

イブプロフェンの神経保護効果に関する研究には、アルツハイマー病やその他の神経変性疾患のリスクを軽減する可能性を調査することが含まれます。 イブプロフェンの、中枢神経系における炎症を調節する能力は、重要な研究分野です 。

消化器内科

イブプロフェンは、消化器内科の研究で使用され、NSAIDの消化器副作用を理解しています。 これには、薬物の胃粘膜への影響と、消化性潰瘍などの状態における役割の研究が含まれます 。

皮膚科的用途

イブプロフェンの抗炎症作用は、乾癬や湿疹などの皮膚状態を研究するために皮膚科学的研究で利用されています。 イブプロフェンの皮膚の炎症と治癒プロセスへの影響は、特に興味深いものです 。

眼科

眼科の研究では、イブプロフェンの抗炎症作用は、ぶどう膜炎などの炎症性眼疾患の治療における潜在的な使用について調査されています 。

製剤および薬物送達研究

イブプロフェンの水への溶解性が低いなどの物理化学的特性は、新しい製剤と薬物送達システムの開発に関する研究を推進しています。 これには、より親水性の誘導体とプロドラッグの合成が含まれ、それにより生物学的利用能が向上し、副作用が軽減されます 。

Safety and Hazards

The safety data sheet for ibuprofen, which 3-(4-Isobutylphenyl)propanoic acid is an impurity of, suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . It’s also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

作用機序

Target of Action

The primary target of Ibuprofen is the enzyme Cyclooxygenase (COX) . COX is responsible for the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever in the body .

Mode of Action

Ibuprofen works by inhibiting the COX enzyme , which in turn interferes with the synthesis of prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating symptoms such as inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX by Ibuprofen affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. By inhibiting COX, Ibuprofen reduces the levels of prostaglandins, thereby mitigating these physiological responses .

Pharmacokinetics

Ibuprofen is rapidly and completely absorbed when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of Ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, Ibuprofen can alleviate these symptoms, making it effective for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Action Environment

The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in wastewater treatment plants (WWTPs) has led to the contamination of aquatic resources . The degradation of Ibuprofen in the environment or by microorganisms is difficult due to its physicochemical characteristics . Therefore, the environmental persistence of Ibuprofen could potentially impact its efficacy and stability .

生化学分析

Biochemical Properties

3-(4-Isobutylphenyl)propanoic acid interacts with various enzymes and proteins. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins – chemicals responsible for pain, inflammation, and fever in the body . By blocking COX enzymes, 3-(4-Isobutylphenyl)propanoic acid reduces the levels of these prostaglandins, thereby relieving symptoms .

Cellular Effects

3-(4-Isobutylphenyl)propanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can cause cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior in aquatic organisms .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Isobutylphenyl)propanoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzymes, thereby reducing the levels of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Isobutylphenyl)propanoic acid change over time. It has been observed that the drug has a low environmental degradation rate, leading to its accumulation in natural environmental matrices . Studies have also shown that it has a high human consumption rate .

Dosage Effects in Animal Models

The effects of 3-(4-Isobutylphenyl)propanoic acid vary with different dosages in animal models . At higher doses, it can cause severe adverse effects . The severity of these effects is often mild, making it a popular choice among the ‘profen’ class of NSAIDs .

Metabolic Pathways

3-(4-Isobutylphenyl)propanoic acid is involved in various metabolic pathways. It is metabolized to form ibuprofen acylglucuronide, which is stereoselective to the S-enantiomer . It also undergoes oxidation to produce two major metabolites, 2-hydroxyibuprofen and carboxyibuprofen .

Transport and Distribution

3-(4-Isobutylphenyl)propanoic acid is transported and distributed within cells and tissues. It enters the environment from different sources and accumulates in natural environmental matrices

特性

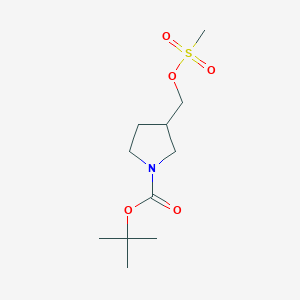

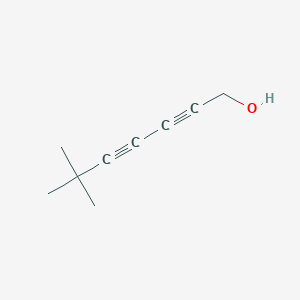

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVRFFVBZVRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215665 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65322-85-2 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。